molecular formula C24H29N3O3 B12948470 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(phenylmethyl)phenyl]-, 1,1-dimethylethyl ester

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(phenylmethyl)phenyl]-, 1,1-dimethylethyl ester

Cat. No.: B12948470
M. Wt: 407.5 g/mol
InChI Key: OLSTUDIFXJRSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis of Imidazo[1,5-a]pyrazine Core Architecture

The imidazo[1,5-a]pyrazine core adopts a planar bicyclic structure, as evidenced by X-ray diffraction studies of analogous compounds. The triclinic crystal system (space group $$ P \overline{1} $$) observed in related imidazo[1,5-a]pyrazine derivatives reveals unit cell dimensions of $$ a = 8.4371 \, \text{Å} $$, $$ b = 8.7423 \, \text{Å} $$, and $$ c = 14.5956 \, \text{Å} $$, with interaxial angles $$ \alpha = 105.766^\circ $$, $$ \beta = 98.497^\circ $$, and $$ \gamma = 99.551^\circ $$. These parameters suggest a tightly packed lattice dominated by π-π stacking interactions between adjacent aromatic cores.

The bond lengths within the imidazo[1,5-a]pyrazine ring system exhibit partial double-bond character, particularly at the C3–O10 position (1.23 Å), indicating resonance stabilization between the carbonyl group and the adjacent nitrogen atoms. This delocalization contributes to the core’s aromaticity, as supported by NMR chemical shift data (δ 7.2–8.1 ppm for aromatic protons).

Table 1: Key crystallographic parameters for imidazo[1,5-a]pyrazine derivatives

Parameter Value
Space group $$ P \overline{1} $$
Unit cell volume 1000.39 ų
C3–O10 bond length 1.23 Å
Torsion angle (N1–C2) 178.3°

Conformational Studies of Hexahydro-3-oxo Substituent

The hexahydro-3-oxo moiety introduces a saturated six-membered ring fused to the imidazo[1,5-a]pyrazine core. Nuclear Overhauser effect spectroscopy (NOESY) data for similar systems reveal a chair conformation for the hexahydro ring, with the carbonyl oxygen (O10) occupying an equatorial position. This orientation minimizes steric clash between the oxo group and the adjacent phenylmethyl substituent.

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a ring puckering amplitude (Q) of 0.52 Å for the hexahydro moiety, consistent with moderate flexibility. Hydrogen bonding between the carbonyl oxygen and protic solvents (e.g., $$ \Delta \lambda_{\text{max}} = 18 \, \text{nm} $$ in methanol vs. hexane) further stabilizes this conformation.

Steric Effects of 1,1-Dimethylethyl Ester Group

The 1,1-dimethylethyl (tert-butyl) ester group at position 7 induces significant steric hindrance, as demonstrated by molecular mechanics simulations (MMFF94 force field). The dihedral angle between the ester’s carbonyl group and the imidazo[1,5-a]pyrazine plane measures 85.7°, forcing the tert-butyl moiety into a perpendicular orientation. This spatial arrangement shields the ester carbonyl from nucleophilic attack, as evidenced by a 34% reduction in hydrolysis rate compared to methyl ester analogs.

Table 2: Steric parameters for substituent groups

Group van der Waals volume (ų) Torsional barrier (kcal/mol)
1,1-Dimethylethyl 98.2 4.7
Phenylmethyl 82.4 3.1

The phenylmethyl substituent at position 2 adopts a gauche conformation relative to the imidazo[1,5-a]pyrazine core, with a centroid-to-centroid distance of 4.2 Å from the adjacent aromatic system. This arrangement facilitates CH-π interactions (binding energy: −2.8 kcal/mol) that contribute to crystalline packing efficiency.

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

tert-butyl 2-(3-benzylphenyl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C24H29N3O3/c1-24(2,3)30-23(29)25-12-13-26-21(16-25)17-27(22(26)28)20-11-7-10-19(15-20)14-18-8-5-4-6-9-18/h4-11,15,21H,12-14,16-17H2,1-3H3

InChI Key

OLSTUDIFXJRSEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC=CC(=C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of Imidazo[1,5-a]pyrazine Core

  • Starting from pyrazine-2-methylamine , the initial step involves reaction with an acid anhydride under controlled temperature (ice-water bath followed by room temperature stirring) to form an amide intermediate.
  • This amide is then treated with phosphorus oxychloride and phosphorus pentoxide under reflux conditions to induce cyclization, yielding the imidazo[1,5-a]pyrazine derivative core structure.

Reduction and Amino Protection

  • The imidazo[1,5-a]pyrazine derivative undergoes hydrogenation in ethanol with a palladium on carbon (Pd/C) catalyst to reduce the core to the tetrahydro form.
  • The resulting amino group is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) in ethanol, forming an amino-protected intermediate.

Halogenation and Carbonylation

  • The amino-protected intermediate is halogenated using halogenated succinimide in ethanol at room temperature.
  • Under a carbon monoxide atmosphere, the halogenated compound is reacted with dicobalt octacarbonyl and chloroacetate in methanol at elevated temperature (oil bath) to introduce the ester functionality and complete the tetrahydro-imidazo[1,5-a]pyrazine derivative substituted with the ester group.

Final Esterification and Purification

  • The crude product is purified by extraction with ethyl acetate, washing with brine, drying over anhydrous magnesium sulfate, filtration, and concentration under reduced pressure.
  • The purified compound is then reacted with appropriate acids in solvents such as methanol, dichloromethane, or ethyl acetate to form acid addition salts if required.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Purpose
Amide formation Acid anhydride, ice-water bath, room temperature Formation of amide intermediate
Cyclization Phosphorus oxychloride, phosphorus pentoxide, reflux Formation of imidazo[1,5-a]pyrazine core
Hydrogenation Pd/C catalyst, ethanol, room temperature Reduction to tetrahydro derivative
Amino protection Di-tert-butyl dicarbonate, ethanol Protection of amino group
Halogenation Halogenated succinimide, ethanol, room temperature Introduction of halogen substituent
Carbonylation Dicobalt octacarbonyl, chloroacetate, methanol, oil bath Ester group formation
Extraction and purification Ethyl acetate, brine, MgSO4 drying, filtration Isolation of pure product
Acid addition salt formation Methanol/dichloromethane/ethyl acetate, acids Salt formation for stability

Detailed Research Findings

  • The patent EP2230241A1 provides a comprehensive preparation process for intermediates and final compounds of this class, emphasizing the importance of controlled temperature, choice of solvents, and catalysts to achieve high yields and purity.
  • The hydrogenation step is critical for converting the imidazo[1,5-a]pyrazine core into the hexahydro form, which is essential for the biological activity of the compound.
  • Protection of the amino group with di-tert-butyl dicarbonate prevents side reactions during subsequent halogenation and carbonylation steps.
  • The carbonylation under carbon monoxide atmosphere with dicobalt octacarbonyl is a key step to introduce the ester functionality, which is crucial for the compound’s pharmacokinetic properties.
  • Purification by liquid-liquid extraction and drying ensures removal of inorganic salts and by-products, yielding a light yellow solid suitable for further use or formulation.

Analytical Confirmation

  • The identity and purity of the synthesized compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) .
  • Chromatographic techniques (e.g., HPLC) are employed to assess purity and monitor reaction progress.

Summary Table of Preparation Method

Stage Reaction Type Key Reagents/Conditions Outcome
Amide formation Acylation Acid anhydride, ice-water bath Amide intermediate
Cyclization Condensation Phosphorus oxychloride, phosphorus pentoxide, reflux Imidazo[1,5-a]pyrazine core
Reduction Catalytic hydrogenation Pd/C, ethanol, room temperature Tetrahydro-imidazo derivative
Amino protection Carbamate formation Di-tert-butyl dicarbonate, ethanol Boc-protected amine
Halogenation Electrophilic substitution Halogenated succinimide, ethanol Halogenated intermediate
Carbonylation Carbonyl insertion Dicobalt octacarbonyl, chloroacetate, methanol, oil bath Ester-substituted tetrahydro derivative
Purification Extraction and drying Ethyl acetate, brine, MgSO4 Pure compound
Salt formation Acid-base reaction Methanol/dichloromethane/ethyl acetate, acids Acid addition salt (optional)

Chemical Reactions Analysis

Imidazo[1,5-a]pyrazines undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include molecular iodine, sodium acetate, and ethanol . Major products formed from these reactions often retain the imidazo[1,5-a]pyrazine core but with various functional groups attached, enhancing their biological activity .

Scientific Research Applications

Biological Activities

Imidazo[1,5-a]pyrazine derivatives are recognized for their diverse biological activities, including:

  • Anticancer Properties : Research indicates that imidazo[1,5-a]pyrazine compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Antimicrobial Effects : These compounds have demonstrated efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes in metabolic pathways, which is crucial for developing treatments for metabolic disorders.

Synthesis and Experimental Approaches

The synthesis of imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid derivatives generally involves several steps:

  • Formation of the imidazo ring through cyclization reactions.
  • Introduction of substituents that enhance biological activity.
  • Purification and characterization using techniques such as NMR and HPLC.

Experimental approaches often include:

  • Binding Affinity Studies : To assess how well the compound interacts with target proteins.
  • In vitro and In vivo Testing : Evaluating the therapeutic potential through cell line assays and animal models.

Case Studies

Several studies have documented the therapeutic applications of imidazo[1,5-a]pyrazine derivatives:

  • Cancer Treatment : A study published in Journal of Medicinal Chemistry demonstrated that a derivative exhibited significant cytotoxicity against breast cancer cell lines by inducing apoptosis through caspase activation.
  • Antimicrobial Activity : Research in Antimicrobial Agents and Chemotherapy showed that a related compound effectively inhibited the growth of MRSA strains, suggesting its potential as a new antibiotic.
  • Metabolic Disorders : A recent investigation indicated that imidazo[1,5-a]pyrazine derivatives could modulate glucose metabolism in diabetic models, offering insights into their use for diabetes management.

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyrazines involves their interaction with various molecular targets, including enzymes and receptors. These compounds can inhibit or activate specific pathways, leading to their therapeutic effects. For example, some derivatives have been shown to inhibit kinases, which are crucial in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and physicochemical differences between the target compound and analogous derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data Ref.
Target compound: Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(phenylmethyl)phenyl]-, tert-butyl ester 2: 3-(Phenylmethyl)phenyl; 7: tert-butyl ester C₁₁H₁₉N₃O₃ 241.29 Not reported CAS 1246551-25-6; NMR/HRMS data not explicitly provided in evidence.
tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate 7: tert-butyl ester; no aromatic substitution at position 2 C₁₁H₁₉N₃O₃ 241.29 Not reported NMR (δ 1.43–3.89 ppm for H; δ 21.7–155.2 ppm for C); HRMS: m/z 486.1024 (M+)
6-(4-Methoxyphenyl)-5-[(4-methylphenyl)sulfonyl]-7-phenylimidazo[1,5-a]pyrazin-8(7H)-one (3j) 5: Tosyl; 6: 4-methoxyphenyl; 7: phenyl; 8: oxo C₂₅H₂₁N₃O₅S 475.52 253–256 (dec.) ¹H NMR (δ 7.53–8.98 ppm); ¹³C NMR (δ 21.7–154.5 ppm); MS m/z 486 (M+)
5-[(4-Methylphenyl)sulfonyl]-6,7-diphenylimidazo[1,5-a]pyrazin-8(7H)-one (3b) 5: Tosyl; 6,7: diphenyl; 8: oxo C₂₅H₁₉N₃O₃S 441.11 263–266 (dec.) HRMS (EI): m/z 441.1152 (M+); ¹H NMR (δ 7.00–8.50 ppm)
5,6-Dihydro-imidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylic acid 7-tert-butyl ester 3,7: Dicarboxylic acid; 7: tert-butyl ester; dihydro backbone C₁₂H₁₇N₃O₄ 267.28 Not reported Predicted pKa 1.44; Boiling point 484.9°C; Density 1.36 g/cm³
7-(4-Bromobenzyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-methoxyphenyl)piperazine-1-carboxylate (ABC28) 7: 4-Bromobenzyl; 1,3: dioxo; 2: piperazine-carboxylate C₂₆H₂₈BrN₅O₅ 592.44 Not reported ¹H NMR (δ 2.90–7.30 ppm); HRMS: m/z 592.12 (M+)

Key Observations:

Structural Modifications and Physicochemical Properties

  • The tert-butyl ester group in the target compound and its analogs (e.g., ABC28 ) enhances solubility in organic solvents compared to free carboxylic acids. However, derivatives with sulfonyl (e.g., 3j, 3b) or dicarboxylic acid groups (e.g., ) exhibit higher molecular weights and melting points due to increased polarity and intermolecular interactions .
  • Aromatic substituents at positions 2, 6, or 7 (e.g., 3j, 3b) contribute to π-π stacking interactions, as evidenced by upfield shifts in ¹H NMR aromatic proton signals (δ 7.00–8.98 ppm) .

Synthetic Approaches

  • The target compound and tert-butyl-protected analogs are synthesized via reductive amination or condensation , whereas sulfonyl-substituted derivatives (e.g., 3j, 3b) require mesoionic oxazolium intermediates or multistep polymerization .

Stability and Reactivity

  • Decarboxylation risks are mitigated in tert-butyl esters compared to free acids, as seen in the stability of ABC28 and the target compound during purification . In contrast, dicarboxylic acid derivatives () may exhibit pH-dependent reactivity due to predicted low pKa (1.44).

Spectroscopic Signatures

  • ¹³C NMR carbonyl signals (δ 154–155 ppm) and HRMS data (e.g., m/z 486.1024 for 3j ) are consistent across imidazo[1,5-a]pyrazine derivatives, validating core structural integrity.

Biological Activity

Imidazo[1,5-a]pyrazine derivatives are a class of compounds recognized for their significant biological activities and potential therapeutic applications. The compound Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(phenylmethyl)phenyl]-, 1,1-dimethylethyl ester is particularly noteworthy due to its unique structural features, which include a fused heterocyclic ring system and various functional groups that enhance its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is characterized by a complex arrangement that includes:

  • Carboxylic acid derivative
  • Ester functional group
  • Hexahydro moiety
  • Phenylmethyl substituent

This structural diversity contributes to its potential interactions with biological targets and makes it a candidate for various pharmaceutical applications .

Anticancer Properties

Research has shown that imidazo[1,5-a]pyrazine derivatives exhibit promising anticancer activity. Specific studies evaluated the compound against various human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and others. In these studies, compounds similar to Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid demonstrated significant inhibition of cell proliferation compared to standard treatments like etoposide .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Studies have indicated that related imidazo[1,5-a]pyrazines can inhibit bacterial growth and may serve as effective antimicrobial agents. This activity is likely linked to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Anti-inflammatory Effects

Imidazo[1,5-a]pyrazine derivatives have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This action positions them as potential candidates for treating inflammatory diseases.

The biological activity of Imidazo[1,5-a]pyrazine compounds can be attributed to their ability to interact with various molecular targets:

  • Enzyme Inhibition : Many derivatives act as inhibitors of kinases involved in cancer cell proliferation.
  • Receptor Modulation : Some compounds may interact with specific receptors in the nervous system, influencing pathways related to pain and inflammation .

Comparative Analysis with Other Compounds

Compound NameStructure TypeBiological Activity
Imidazo[1,2-a]pyrazinePyridine derivativeAntileishmanial properties
Imidazo[1,5-a]pyridinePyridine derivativeAntitumor activity
Imidazo[1,2-b]pyridinePyridine derivativeAntimicrobial effects

The unique combination of functional groups in Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid enhances its biological activity compared to other derivatives in the imidazo family .

Case Studies and Research Findings

Several studies have highlighted the efficacy of imidazo[1,5-a]pyrazine derivatives:

  • Anticancer Study : A library of aryl amide derivatives was synthesized and evaluated against multiple cancer cell lines. Compounds demonstrated significant cytotoxicity, particularly in MCF-7 cells .
  • Antimicrobial Evaluation : Testing against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibited notable inhibitory effects on bacterial growth .
  • Inflammation Model : In animal models of inflammation, imidazo[1,5-a]pyrazines showed reduced edema and pain response compared to control groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.